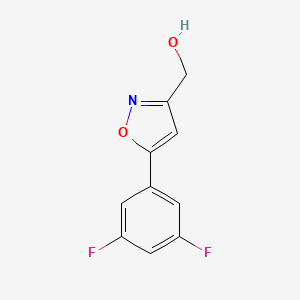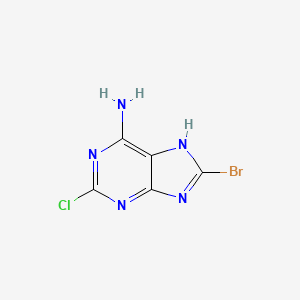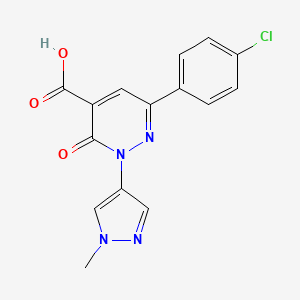
6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1-methyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reactions: Combining 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole under acidic or basic conditions to form intermediate compounds.
Cyclization: Formation of the pyridazine ring through cyclization reactions, often involving heating and the use of catalysts.
Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing chemists to create more complex molecules with desired properties.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and proteins, providing insights into its potential as a biochemical tool.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may explore its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)-2-(1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 6-(4-Chlorophenyl)-2-(1-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The unique combination of the 4-chlorophenyl and 1-methyl-1H-pyrazol-4-yl groups in the compound’s structure may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds
Propriétés
Formule moléculaire |
C15H11ClN4O3 |
|---|---|
Poids moléculaire |
330.72 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C15H11ClN4O3/c1-19-8-11(7-17-19)20-14(21)12(15(22)23)6-13(18-20)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,22,23) |
Clé InChI |
IFDQSYOQASRVKI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


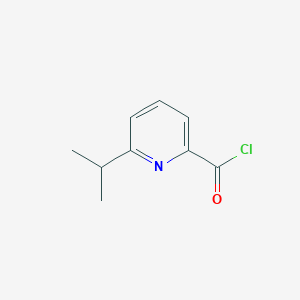
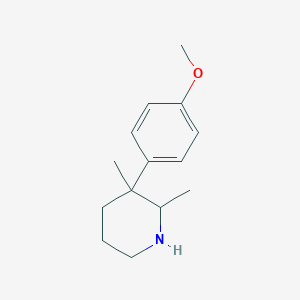
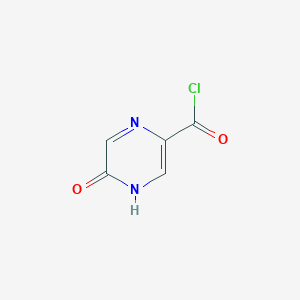

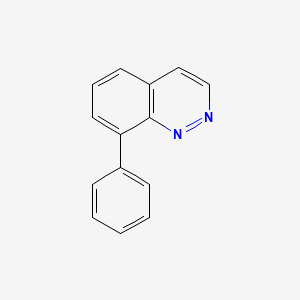
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)



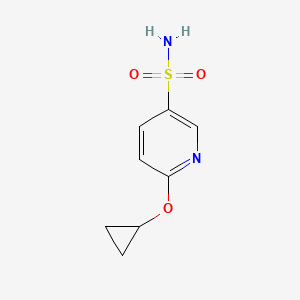
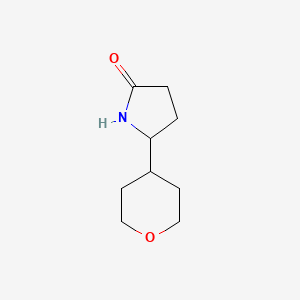
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)
